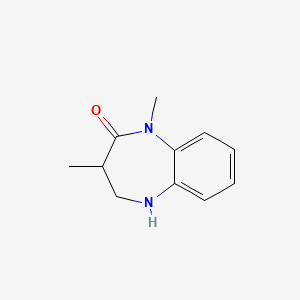

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Overview

Description

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, also known as DM-BZD, is a benzodiazepine derivative that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized and studied in order to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Pharmacological Properties

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one and its derivatives have been subject to extensive research, primarily focused on their synthesis and pharmacological properties. Notably, studies have explored the synthesis of new derivatives and evaluated their psychotropic activities, often highlighting their potential as anxiolytic and antidepressive agents.

Nawrocka et al. (1996) synthesized derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and investigated their psychotropic activity. The study revealed that certain derivatives exhibited anxiolytic action and antidepressive activity, suggesting a stimulation of the adrenergic system (Nawrocka et al., 1996).

Maltsev et al. (2021) explored the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, assessing their anxiolytic and analgesic potentials. They discovered that certain compounds showcased prominent analgesic and anxiolytic potentials, with interactions mainly with the GABAA receptor and 5-HT2A receptor (Maltsev et al., 2021).

Anti-inflammatory and Analgesic Effects

Further research has delved into the anti-inflammatory and analgesic effects of benzodiazepine derivatives, shedding light on their potential therapeutic applications beyond psychotropic effects.

Fruscella et al. (2001) investigated the anti-inflammatory properties of 1,5-benzodiazepine tricyclic derivatives. They found that selected compounds significantly inhibited leukocyte recruitment and the production of pro-inflammatory cytokines in mice, indicating potential as innovative anti-inflammatory molecules (Fruscella et al., 2001).

Neochoritis et al. (2010) synthesized and evaluated amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines for their antioxidant activity and lipid peroxidation inhibition. They found that certain compounds were potent inhibitors, suggesting a potential role in managing oxidative stress-related conditions (Neochoritis et al., 2010).

Antitumor Activity

The exploration of benzodiazepine derivatives in cancer research has also yielded interesting findings, with studies highlighting the antitumor activities of certain compounds.

- Jančienė et al. (2002) assessed the antitumor activity of 2,3-dihydro-1H-1,5-benzodiazepine amidines. The compounds exhibited moderate cell growth inhibition on human tumor cell lines, suggesting potential as antitumor agents (Jančienė et al., 2002).

Miscellaneous Pharmacological Effects

Beyond the aforementioned applications, research has also examined the varied pharmacological effects of benzodiazepine derivatives, including their potential as calcium channel blockers and their mass spectral fragmentation patterns.

Atwal et al. (1987) synthesized 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and investigated their calcium channel blocking activity, providing insights into their potential use in managing cardiovascular conditions (Atwal et al., 1987).

Xu et al. (2000) studied the mass spectrometric behavior of benzothiazepin-1-ones, revealing insights into their fragmentation patterns under electron impact ionization. This research contributes to the understanding of the structural properties of these compounds (Xu et al., 2000).

properties

IUPAC Name |

3,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-7-12-9-5-3-4-6-10(9)13(2)11(8)14/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZSLLCDQMWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)

![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)

![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)